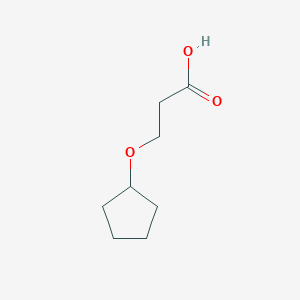

3-(Cyclopentyloxy)propanoic acid

Description

Contextualization within Organic Chemistry and Carboxylic Acid Derivatives

In the vast landscape of organic chemistry, molecules are categorized based on their functional groups, which dictate their physical properties and chemical reactivity. 3-(Cyclopentyloxy)propanoic acid is a bifunctional molecule. bowen.edu.ng It is, first and foremost, a carboxylic acid, a class of organic compounds characterized by the presence of a carboxyl (-COOH) group. wiley-vch.de This functional group is known for its acidic nature and its ability to participate in a wide range of chemical reactions, making carboxylic acids fundamental building blocks in organic synthesis. britannica.com

Simultaneously, the compound is an ether, distinguished by an oxygen atom connected to two alkyl or aryl groups (a C-O-C linkage). nih.gov Ethers are generally less reactive than many other functional groups, a stability that makes them excellent solvents in many chemical reactions. nih.gov The presence of both the reactive carboxylic acid and the stable ether linkage within the same molecule gives this compound a unique chemical personality, with potential applications stemming from this dual nature.

Historical Development and Initial Academic Interest

While the Williamson ether synthesis, a foundational method for preparing ethers, was developed by Alexander Williamson in 1850, the specific history of this compound is not well-documented in major chemical databases. wikipedia.org Its existence is more theoretical and of interest in synthetic chemistry rather than having a storied history of discovery and use. Academic interest in such molecules is often driven by the search for new building blocks for more complex molecules, particularly in the fields of medicinal chemistry and materials science. The interest in bifunctional molecules like this lies in their potential to act as linkers or to be incorporated into larger structures where the ether provides a flexible, stable backbone and the carboxylic acid provides a reactive handle for further chemical modification. nih.gov

Fundamental Structural Features and Their Chemical Significance

The structure of this compound is composed of three key components:

The Propanoic Acid Moiety: This three-carbon carboxylic acid chain is the primary site of reactivity. The acidic proton of the carboxyl group can be readily removed by a base, and the carbonyl carbon is susceptible to nucleophilic attack. This allows for the formation of esters, amides, and other carboxylic acid derivatives. britannica.com

The Ether Linkage: The oxygen atom linking the cyclopentyl group and the propanoic acid chain is relatively unreactive. This ether bond is generally stable to many reaction conditions that would transform the carboxylic acid group. nih.gov

The Cyclopentyl Group: This five-membered aliphatic ring is a bulky and lipophilic (fat-loving) substituent. Its presence can influence the molecule's solubility, making it less soluble in water and more soluble in nonpolar organic solvents. The cyclopentyl group can also provide steric hindrance, potentially influencing the reactivity of the nearby ether and carboxylic acid groups.

The combination of a flexible ether linkage and a reactive carboxylic acid group makes this compound a potentially valuable building block in organic synthesis, allowing for the construction of more complex molecules with specific spatial arrangements and chemical properties.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Detailed Research Findings

As this compound is not a widely studied compound, there are no specific research findings to report. However, research on related alkoxypropanoic acids has shown their utility as intermediates in the synthesis of more complex molecules, including pharmacologically active compounds. For instance, derivatives of alkoxy-containing acetic acids have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are drug targets for the treatment of metabolic disorders. nih.gov This suggests a potential area of investigation for derivatives of this compound.

Synthesis and Derivatization

The synthesis of this compound can be logically approached through established methods of organic synthesis, primarily involving the formation of the ether bond and subsequent modification to yield the carboxylic acid.

A plausible synthetic route would involve a Williamson ether synthesis followed by the hydrolysis of an ester . masterorganicchemistry.combyjus.com This two-step process would likely begin with cyclopentanol (B49286) and an ethyl 3-halopropanoate (such as ethyl 3-bromopropanoate).

Step 1: Williamson Ether Synthesis: Cyclopentanol would first be deprotonated with a strong base, such as sodium hydride, to form the sodium cyclopentoxide nucleophile. This alkoxide would then react with ethyl 3-bromopropanoate (B1231587) in an SN2 reaction to form ethyl 3-(cyclopentyloxy)propanoate. youtube.com

Step 2: Ester Hydrolysis: The resulting ester, ethyl 3-(cyclopentyloxy)propanoate, would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521), followed by acidification with a strong acid. britannica.com

The carboxylic acid group of this compound serves as a versatile handle for further derivatization. Standard reactions of carboxylic acids could be employed to synthesize a variety of derivatives, including:

Esters: By reacting with various alcohols under acidic conditions.

Amides: By reacting with amines, often using a coupling agent.

Acyl Halides: By reacting with reagents such as thionyl chloride or oxalyl chloride.

These derivatives could be of interest for various research applications, leveraging the combined properties of the cyclopentyl ether and the newly formed functional group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-cyclopentyloxypropanoic acid |

InChI |

InChI=1S/C8H14O3/c9-8(10)5-6-11-7-3-1-2-4-7/h7H,1-6H2,(H,9,10) |

InChI Key |

IRBKQZXDMTUMQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Routes for 3 Cyclopentyloxy Propanoic Acid and Its Structural Analogues

Direct Synthesis Approaches to 3-(Cyclopentyloxy)propanoic Acid

The most straightforward methods for the preparation of this compound involve the sequential or direct formation of the ether and carboxylic acid functionalities.

Alkylation and Etherification Strategies

A primary method for forming the ether bond in this compound is through alkylation, most notably the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, two main variations of this strategy can be envisioned:

Route A: The reaction of a cyclopentyl halide with a salt of a 3-hydroxypropanoic acid derivative.

Route B: The reaction of cyclopentanol (B49286) with a 3-halopropanoic acid derivative.

The Williamson ether synthesis is an S_N2 reaction, and its efficiency is influenced by the nature of the reactants. For instance, using a primary alkyl halide is generally preferred to minimize side reactions like elimination.

A plausible synthetic sequence starting from cyclopentanol is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |

| 1 | Cyclopentanol | 3-Bromopropanoic acid | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF) | This compound | Williamson Ether Synthesis |

| 2 | Cyclopentyloxide (from Cyclopentanol + Base) | Ethyl 3-bromopropanoate (B1231587) | Aprotic solvent (e.g., DMF) | Ethyl 3-(cyclopentyloxy)propanoate | Williamson Ether Synthesis |

| 3 | Ethyl 3-(cyclopentyloxy)propanoate | Water | Acid or Base catalyst (e.g., HCl or NaOH), Heat | This compound | Hydrolysis |

Table 1: Proposed direct synthesis routes for this compound.

Carboxylic Acid Formation from Precursors

The carboxylic acid moiety of this compound is often introduced in a protected form, such as an ester, which is then hydrolyzed in the final step of the synthesis. This strategy is advantageous as esters are generally less reactive and can be more amenable to certain reaction conditions than free carboxylic acids.

The hydrolysis of the ester precursor, for example, ethyl 3-(cyclopentyloxy)propanoate, can be achieved under either acidic or basic conditions. organic-chemistry.orgnih.gov

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a dilute mineral acid like hydrochloric acid or sulfuric acid in the presence of excess water to drive the equilibrium towards the products. organic-chemistry.orgnih.gov

Base-promoted hydrolysis (saponification): This is an irreversible reaction where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). nih.govnih.gov The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. nih.govnih.gov

Convergent and Divergent Synthetic Pathways for Derivatives

For the synthesis of a library of structurally related analogs of this compound, convergent and divergent strategies are often more efficient than linear syntheses.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. This is an effective strategy for creating a library of related compounds for structure-activity relationship studies.

Introduction of the Cyclopentyloxy Moiety

The cyclopentyloxy group can be introduced at various stages of the synthesis. In a convergent approach, a key intermediate containing the cyclopentyloxy moiety could be prepared separately. For instance, cyclopentyl methyl ether (CPME) has been investigated as a solvent and a building block in organic synthesis. rsc.orgnih.govresearchgate.net The synthesis of such ethers can be achieved through the etherification of cyclopentene (B43876) with an alcohol in the presence of a strong acid catalyst. researchgate.net

Assembly of the Propanoic Acid Scaffold

The three-carbon propanoic acid chain can be constructed using various synthetic methods. One common approach is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. rsc.orggoogle.comnih.govnih.gov For example, cyclopentanol could act as a nucleophile in a conjugate addition to an acrylate (B77674) derivative, such as methyl acrylate, to form the 3-(cyclopentyloxy)propanoate ester. This reaction is typically catalyzed by a base.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| Cyclopentanol | Methyl acrylate | Base (e.g., NaH) | Methyl 3-(cyclopentyloxy)propanoate | Michael Addition |

| Cyclopentanol | Acrylonitrile | Base (e.g., NaH) | 3-(Cyclopentyloxy)propanenitrile | Michael Addition |

| 3-(Cyclopentyloxy)propanenitrile | Water | Acid or Base, Heat | This compound | Nitrile Hydrolysis |

Table 2: Assembly of the propanoic acid scaffold via Michael Addition.

Enantioselective Synthesis Strategies for Chiral Analogues

The synthesis of specific stereoisomers of analogs of this compound, particularly those with a chiral center on the propanoic acid chain, requires enantioselective methods. A common and effective strategy involves the use of chiral auxiliaries. google.comelsevierpure.comnih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. nih.gov Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of carboxylic acid derivatives. elsevierpure.com

A general approach for the enantioselective synthesis of a chiral analog could involve the following steps:

Attachment of a chiral auxiliary to a propanoic acid derivative.

Diastereoselective alkylation or other modification at the α- or β-position of the propanoic acid chain.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The stereoselective synthesis of related 3-hydroxypropanoic acid derivatives has been achieved with high diastereoselectivity using chiral auxiliaries, demonstrating the feasibility of this approach for creating chiral analogs. elsevierpure.com

Patented Production Processes and Industrial Research Perspectives

The industrial synthesis of this compound and its structural analogs is primarily detailed in patent literature, reflecting its importance as an intermediate in various chemical manufacturing processes. One of the prominent patented methods for producing 3-(Cyclopentyl)propanoic acid involves the reaction of cyclopentanone (B42830) or cyclopentanol with molten alkali hydroxide. google.com This process is noteworthy for its relatively high yields. For instance, one variation of this method reports a yield of 79.2% when starting with cyclopentanone. google.com The general approach involves the gradual addition of the cyclopentyl-containing starting material to a molten mixture of sodium and potassium hydroxide, followed by heating to temperatures in the range of 250°C to 315°C. google.com The resulting alkali salt of the acid is then neutralized with a strong acid, such as hydrochloric acid, to liberate the free 3-Cyclopentylpropanoic acid, which can be further purified by distillation. google.com

Another patented approach focuses on the synthesis of 3-(2-oxocyclopentyl)-propionic acid and its esters, which are valuable intermediates. google.com This "one-pot" method involves the reaction of cyclopentanone with morpholine, followed by the addition of an acrylate. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. google.com This process is highlighted for its use of readily available raw materials and moderate reaction conditions, leading to high product yields of 90% or greater. google.com The hydrolysis step is typically carried out using an inorganic alkali solution, such as sodium hydroxide or potassium hydroxide, in the presence of an alcohol like methanol. google.com

For structural analogues, such as 3-(2-cyclohexanoyl) propionic acid esters, which are significant in the fragrance and dye industries, a key patented process involves the reaction of a cyclohexanone (B45756) derivative with an acrylate ester. google.com To improve yield and efficiency, a continuous addition of the acrylate ester to a mixture of the catalyst and the cyclohexanone is employed. google.com This method has been shown to achieve a yield of 94.4% for methyl 3-(2-cyclohexanoyl) propionate. google.com

Research into the synthesis of other structural analogues, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, has explored the use of superacids like triflic acid (TfOH) to catalyze the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters. mdpi.com This method allows for the formation of a carbon-carbon double bond under superelectrophilic activation conditions. mdpi.com

The following interactive table provides a summary of key patented production processes for this compound and its analogues.

| Product | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Patent/Reference |

| 3-Cyclopentylpropanoic acid | Cyclopentanone | Molten NaOH/KOH | 250-315°C | 79.2% | google.com |

| 3-(2-oxocyclopentyl)-propionic acid | Cyclopentanone, Morpholine, Acrylate | - | Heating, followed by hydrolysis | ≥90% | google.com |

| Methyl 3-(2-cyclohexanoyl) propionate | Cyclohexanone, Methyl acrylate | Catalyst | Continuous addition of acrylate | 94.4% | google.com |

| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | 3-(furan-2-yl)propenoic acids/esters, Arenes | Triflic acid (TfOH) | Superelectrophilic activation | - | mdpi.com |

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly influencing the synthetic design of propanoic acid derivatives, aiming to develop more environmentally benign and sustainable processes. ijsrst.comnih.govresearchgate.net A key focus is the use of renewable feedstocks and the development of catalytic methods that minimize waste and energy consumption. rsc.orgrsc.org

For the broader class of propanoic acid derivatives, significant research has been directed towards sustainable production methods. One approach involves the hydroformylation of ethylene (B1197577) to produce propionaldehyde, which is then oxidized to propionic acid. nih.govresearchgate.net This method is considered more efficient and sustainable than older technologies. nih.gov

In the context of producing propanoic acid from biomass, a notable development is the chemoselective synthesis from lactic acid over a cobalt catalyst in an aqueous medium. rsc.org This process demonstrates the potential for converting renewable resources into valuable chemicals. The reaction is carried out in water, a green solvent, and the cobalt catalyst can be recycled multiple times without significant loss of activity. rsc.org

The synthesis of 3-hydroxypropanoic acid, another important structural analogue, is also being explored through eco-sustainable processes. rsc.org Both biological and chemical catalytic routes are under investigation to establish a large-scale, green production method for this versatile building block. rsc.org

General green chemistry approaches applicable to the synthesis of propanoic acid derivatives include: ijsrst.com

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions at ambient temperature and pressure.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

The following interactive table summarizes some green chemistry approaches relevant to the synthesis of propanoic acid and its derivatives.

| Green Chemistry Principle | Application in Propanoic Acid Synthesis | Example/Reference |

| Use of Renewable Feedstocks | Conversion of biomass carbohydrates and lactic acid to propionic acid. | Chemoselective synthesis over a cobalt catalyst. rsc.org |

| Use of Greener Solvents | Performing reactions in aqueous media. | Synthesis of propionic acid from lactic acid in water. rsc.org |

| Catalysis | Employing recyclable catalysts to improve efficiency and reduce waste. | Recyclable cobalt catalyst for propionic acid synthesis. rsc.org |

| Process Intensification | Development of more efficient and sustainable industrial processes. | Hydroformylation of ethylene followed by oxidation to propionic acid. nih.govresearchgate.net |

While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the currently available literature, the principles and methods developed for its structural analogues and the broader class of propanoic acids provide a clear framework for future research and process optimization in a more sustainable direction.

Chemical Reactivity and Derivatization Studies of 3 Cyclopentyloxy Propanoic Acid

Carboxylic Acid Functional Group Transformations

No specific research has been published on the transformation of the carboxylic acid group of 3-(cyclopentyloxy)propanoic acid.

There are no documented examples of esterification reactions starting from this compound.

Specific studies on the amidation or amine coupling reactions of this compound have not been reported in the scientific literature.

The formation of acid halide or anhydride (B1165640) intermediates from this compound has not been described in published research.

Modifications and Substitutions on the Cyclopentyl Ring

There is no available research detailing the chemical modification or substitution on the cyclopentyl ring of this compound.

Synthesis of Complex Polyfunctional Derivatives

There are no published methods for the synthesis of complex polyfunctional derivatives starting from this compound.

Mechanistic Biological and Biomedical Research Applications of 3 Cyclopentyloxy Propanoic Acid Derivatives

Molecular Target Identification and Interaction Studies

The therapeutic effects of 3-(cyclopentyloxy)propanoic acid derivatives, particularly T-5224, stem from their precise interaction with specific molecular targets that are central to disease pathology. These interactions disrupt signaling cascades involved in inflammation and tissue degradation.

The primary molecular target of T-5224 is the activator protein-1 (AP-1) transcription factor. nih.govnih.govnih.gov AP-1 is not a single protein but a collection of dimeric transcription factors composed of proteins from the Jun, Fos, ATF, and MAF families. medchemexpress.com The most common AP-1 dimer, and the specific target of T-5224, is the c-Fos/c-Jun heterodimer. medchemexpress.comnih.gov This transcription factor plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and, notably, inflammation and immune responses. nih.govnih.gov

T-5224 exerts its function by selectively inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer. medchemexpress.com This prevents AP-1 from binding to its target DNA sequences, known as TPA response elements (TREs), in the promoter regions of various genes. nih.gov By doing so, T-5224 effectively blocks the transcription of AP-1-regulated genes, which include numerous pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. nih.govacs.org This specific, targeted inhibition of AP-1 is the foundational mechanism for the compound's therapeutic effects and has led to its investigation in Phase II clinical trials for inflammatory diseases like rheumatoid arthritis. nih.govnih.govacs.org

While T-5224 is an inhibitor of a transcription factor, its interaction with metabolic enzymes is crucial for its pharmacokinetic profile. The primary metabolic pathway for T-5224 involves glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net UGTs are a superfamily of enzymes that transfer glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion.

Studies using human liver and intestinal microsomes have shown that T-5224 does not interact with cytochrome P450 enzymes but is a substrate for multiple UGT isoforms. nih.gov Specifically, T-5224 is converted into two major metabolites:

Acyl O-glucuronide (G2): This metabolite is formed through the action of UGT1A1 and UGT1A3, with UGT1A1 being the predominant enzyme responsible for its formation in the human liver. nih.gov

Hydroxyl O-glucuronide (G3): The formation of this metabolite involves several UGT isoforms, including UGT1A1 and UGT1A3. nih.gov

This metabolic processing occurs mainly in the liver. nih.gov The interaction with UGT enzymes is not one of activation or inhibition of the enzymes themselves, but rather the compound acting as a substrate for their catalytic activity. This is a critical aspect of its mechanism of clearance from the body. nih.govresearchgate.net

Table 1: UGT-Mediated Metabolism of T-5224

| Metabolite | Enzymes Involved | Primary Enzyme in Liver | Reference |

|---|---|---|---|

| Acyl O-glucuronide (G2) | UGT1A1, UGT1A3 | UGT1A1 | nih.gov |

| Hydroxyl O-glucuronide (G3) | Multiple UGTs (including UGT1A1, UGT1A3) | Multiple | nih.gov |

While there is no direct evidence of T-5224 binding to receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or G-protein coupled receptors (GPCRs), it can indirectly perturb their signaling pathways through its inhibition of AP-1. A significant link has been established between AP-1 and PPARγ signaling. nih.gov

PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism and also possess anti-inflammatory functions. nih.gov Research has revealed a complex regulatory relationship where distinct AP-1 dimers can uniquely regulate PPARγ activity. For instance, dimers containing Fra-1 and Fra-2 have been shown to inhibit pro-steatotic PPARγ signaling, whereas c-Fos can promote PPARγ expression. nih.gov

By inhibiting the c-Fos/c-Jun AP-1 dimer, T-5224 can alter the balance of AP-1 components in the cell. This shift can, in turn, influence the transcriptional regulation of PPARγ, thereby perturbing its downstream signaling pathways related to metabolism and inflammation. nih.govnih.gov This represents an indirect but mechanistically significant application of this compound derivatives in modulating crucial receptor pathways without direct ligand-receptor binding.

Investigation of Cellular and Subcellular Biological Activities (In Vitro/Ex Vivo)

The molecular interactions of T-5224 translate into significant effects at the cellular level, particularly in the contexts of inflammation and bone metabolism.

The anti-inflammatory properties of T-5224 are a direct consequence of its ability to inhibit AP-1. In inflammatory conditions like arthritis, cells in the joint synovium are stimulated by cytokines such as interleukin-1β (IL-1β), leading to the activation of AP-1. medchemexpress.com Activated AP-1 then drives the expression of genes that perpetuate the inflammatory response and cause tissue destruction.

In vitro studies have demonstrated that T-5224 effectively suppresses the expression of key inflammatory and tissue-degrading mediators in a dose-dependent manner. By blocking AP-1, T-5224 inhibits the IL-1β-induced upregulation of several matrix metalloproteinases (MMPs) and aggrecanases, which are enzymes responsible for the breakdown of cartilage in arthritic joints. medchemexpress.com

Table 2: T-5224 Inhibition of Pro-inflammatory Gene Expression

| Gene Inhibited | Gene Product Function | Cellular Effect | Reference |

|---|---|---|---|

| MMP-3 (Stromelysin-1) | Degrades collagen, proteoglycans, fibronectin | Inhibition of cartilage degradation | medchemexpress.com |

| MMP-13 (Collagenase-3) | Degrades type II collagen | Inhibition of cartilage degradation | medchemexpress.com |

| ADAMTS-5 (Aggrecanase-2) | Degrades aggrecan in cartilage | Inhibition of cartilage degradation | medchemexpress.com |

Bone homeostasis is maintained by a balance between bone formation by osteoblasts and bone resorption by osteoclasts. mdpi.com In inflammatory diseases such as rheumatoid arthritis, this balance is disrupted, leading to excessive bone resorption and joint destruction. nih.govnih.gov Osteoclasts are multinucleated cells that differentiate from myeloid precursors under the influence of the cytokine RANKL (Receptor Activator of Nuclear Factor-κB Ligand). mdpi.com

The RANKL signaling pathway heavily relies on the activation of transcription factors, including AP-1 (specifically c-Fos), to drive the expression of genes necessary for osteoclast differentiation and function. mdpi.com The c-Fos component of AP-1 is essential for this process.

Research has shown that T-5224, by inhibiting AP-1, effectively prevents osteoclastogenesis. nih.govnih.gov In cellular models, the compound inhibits the formation of mature, multinucleated osteoclasts. This action directly prevents the bone resorption that leads to joint erosion in arthritis models. nih.gov This makes the investigation of this compound derivatives a promising avenue for the development of bone-protective therapies in inflammatory disorders.

Exploration as Biochemical Probes for Metabolic Pathways

While direct studies utilizing this compound as a biochemical probe for metabolic pathways are not extensively documented in publicly available research, the broader class of propanoic acid derivatives is instrumental in the exploration of various metabolic routes. Computational tools like the Biochemical Network Integrated Computational Explorer (BNICE) have been employed to design and analyze novel biosynthetic pathways for commercially valuable chemicals, including those derived from propanoic acid. nih.govresearchgate.netnih.gov These computational methods can predict novel enzyme substrates and design synthetic pathways, which can then be experimentally validated. nih.govresearchgate.net

For instance, research into the production of propionic acid from pyruvate (B1213749) has led to the design of novel metabolic pathways that avoid the creation of undesirable by-products. nih.govresearchgate.net Such studies often involve the use of various propanoic acid derivatives to probe enzyme activity and pathway efficiency. The insights gained from these explorations are crucial for metabolic engineering and the development of microbial cell factories for the sustainable production of chemicals. The principles applied in these studies could theoretically be extended to use this compound or its derivatives to investigate specific enzymatic reactions or transport processes within a constructed or natural metabolic pathway.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of chemical compounds is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are therefore a cornerstone of medicinal chemistry, providing critical insights into how the arrangement of atoms and functional groups in a molecule influences its biological activity. orientjchem.orgorientjchem.org For derivatives of propanoic acid, extensive SAR studies have been conducted to optimize their therapeutic potential for a range of applications, including as anti-inflammatory agents and receptor agonists. nih.govresearchgate.netresearchgate.net

Although specific SAR studies focusing exclusively on this compound are not widely published, research on related compounds provides valuable information on the role of the cyclopentyloxy moiety and other structural features. For example, in the development of inhibitors of tumor necrosis factor-alpha (TNF-α) production, derivatives of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone have been synthesized and evaluated. nih.gov These studies revealed that the positioning of substituents on the isoindolinone ring is a critical determinant of inhibitory activity. nih.gov

Similarly, SAR studies on 3-arylpropionic acids as agonists of the sphingosine-1-phosphate receptor-1 (S1P1) have shown that modifications to the propionic acid chain can significantly enhance their pharmacokinetic properties. nih.govresearchgate.net Introducing substitutions to the propionic acid chain and replacing the adjacent phenyl ring with other cyclic structures are strategies that have been explored to improve metabolic stability and half-life. nih.govresearchgate.net These findings underscore the importance of the chemical scaffold in defining the biological and pharmacological profile of a compound.

The following interactive table summarizes key findings from SAR studies on various propanoic acid derivatives, highlighting the impact of structural modifications on biological activity.

| Compound Class | Structural Modification | Impact on Biological Efficacy | Reference |

| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone Derivatives | Substitution on the benzene (B151609) moiety of the isoindoline (B1297411) ring | The 6-C position on the isoindolinone ring was identified as an optimal site for derivatization to enhance TNF-α production inhibitory activity. | nih.gov |

| 3-Arylpropionic Acids | Introduction of substitutions to the propionic acid chain | Enhanced half-life in rodent models, suggesting a strategy to overcome metabolic oxidation at the C3 benzylic position. | nih.govresearchgate.net |

| 3-Arylpropionic Acids | Replacement of the adjacent phenyl ring with pyridine | Led to a series of modified 3-arylpropionic acids with improved pharmacokinetic properties. | nih.govresearchgate.net |

| Amidrazone Derivatives containing Cyclohex-1-ene-1-Carboxylic Acid | Presence of a 2-pyridyl substituent | Crucial for antiproliferative activity. | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Incorporation of a 2-furyl substituent | Demonstrated selectivity towards cancerous cells and reduced cell migration. | mdpi.com |

Computational and Theoretical Studies of 3 Cyclopentyloxy Propanoic Acid and Its Analogues

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Cyclopentyloxy)propanoic acid, docking studies are instrumental in identifying potential protein targets and understanding the intricacies of its binding interactions. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related carboxylic acids and their interactions with various protein families.

Carboxylic acid-containing molecules are known to interact with a wide range of biological targets, often forming key hydrogen bonds and salt bridges with amino acid residues in the protein's active site. For instance, studies on β-hydroxy-β-arylpropanoic acids have utilized molecular docking to identify potential cyclooxygenase-2 (COX-2) inhibitors. scispace.com These studies reveal that the carboxylic acid moiety is crucial for anchoring the ligand within the active site, interacting with key residues like arginine and tyrosine. scispace.com Similarly, docking studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase as a potential target, with the carboxylic acid group forming critical interactions. frontiersin.org

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interacting Moiety |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 | Carboxylic acid, Cyclopentyloxy group |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -6.8 | Ser289, His323, His449 | Carboxylic acid |

| New Delhi Metallo-beta-lactamase-1 (NDM-1) | -6.2 | Zn1, Zn2, His122, Cys208 | Carboxylic acid |

This table presents hypothetical data based on typical binding affinities and interactions observed for similar carboxylic acid-containing ligands in the respective protein targets. The data is for illustrative purposes to demonstrate the type of information generated from molecular docking studies.

The interaction of these compounds with receptor proteins can be further examined to assess their potential as drug candidates. For example, in silico studies on certain amide derivatives of carboxylic acids have shown effective binding to receptor protein 8DQT, suggesting potential for hypertension treatment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. For this compound and its analogues, a QSAR study would involve synthesizing a library of related compounds with variations in the cyclopentyl ring, the ether linkage, and the propanoic acid chain.

The development of a robust QSAR model involves the calculation of a wide array of molecular descriptors, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume). nih.gov These descriptors are then correlated with the experimentally determined biological activity using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov

A hypothetical QSAR study on a series of alkoxypropanoic acids might reveal that the lipophilicity and size of the cycloalkyl group are critical for activity, while the electronic properties of the ether oxygen play a modulating role. For instance, 3D-QSAR studies on sulfonylurea derivatives as acetohydroxy acid synthase inhibitors have shown that bulky substituents at certain positions can enhance activity. nih.gov Similarly, QSAR models for quinoline (B57606) derivatives have been developed to predict their inhibitory activity against P-glycoprotein, a key player in multidrug resistance in cancer. nih.gov

A representative, albeit hypothetical, QSAR equation for a series of 3-(cycloalkoxy)propanoic acids could take the form:

log(1/IC50) = 0.5 * logP - 0.2 * Molar_Volume + 0.8 * Jurs_HBA + 1.5

In this equation, logP represents the octanol-water partition coefficient (a measure of lipophilicity), Molar_Volume is a size descriptor, and Jurs_HBA is a descriptor for hydrogen bond acceptor strength. The coefficients indicate the relative importance of each descriptor to the biological activity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time. For this compound, these methods can reveal how the molecule flexes and adapts its shape in different environments, such as in aqueous solution or within a protein binding site.

The flexibility of the propanoic acid chain and the puckering of the cyclopentyl ring are key conformational features. MD simulations of similar small molecules, such as decanoic acid, have been used to study their self-assembly processes, which are crucial for understanding their behavior in biological membranes. mdpi.com Furthermore, MD simulations of drug-like compounds in complex with their target proteins can provide insights into the stability of the binding interactions and the role of water molecules in the binding site. researchgate.net

For this compound, MD simulations could be used to study the stability of its interactions with a target protein identified through molecular docking. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation would indicate the stability of the complex. The root mean square fluctuation (RMSF) of individual residues would highlight flexible regions of the protein that may be important for ligand binding.

Table 2: Hypothetical Conformational Analysis of this compound

| Dihedral Angle | Low-Energy Conformations (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| C-O-C-C | 180 (anti), ±60 (gauche) | 0, 0.5 |

| O-C-C-C | 180 (anti), ±60 (gauche) | 0, 0.8 |

| Cyclopentyl Ring | Envelope, Twist | 0, 0.2 |

This table presents hypothetical data illustrating the likely low-energy conformations and their relative energies for the flexible bonds in this compound. The actual values would be determined through detailed quantum chemical calculations and molecular mechanics simulations.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. scirp.orgmdpi.com For this compound, these calculations can be used to determine a variety of properties that are relevant to its biological activity.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map highlights the electron-rich and electron-poor regions of the molecule, which are important for understanding its interactions with other molecules, including protein targets. nih.gov

For this compound, the MEP would likely show a negative potential around the carboxylic acid group, indicating its propensity to act as a hydrogen bond acceptor or to be deprotonated at physiological pH. The cyclopentyl ether moiety would exhibit a more neutral or slightly positive potential. These calculations can also be used to predict the pKa of the carboxylic acid, which is a critical parameter for its ionization state in biological systems.

Bioinformatics-Guided Discovery of Mechanistic Targets

Bioinformatics tools and databases offer a powerful approach for identifying potential biological targets for small molecules, a process often referred to as "target fishing" or "inverse docking." frontiersin.org For this compound, this would involve screening the molecule against a large library of protein structures to identify those to which it is predicted to bind with high affinity.

This in silico target identification process can be guided by the principle of chemical similarity, where compounds with similar structures are expected to have similar biological activities. frontiersin.org By searching databases of known drugs and their targets for compounds structurally similar to this compound, potential targets can be prioritized for further investigation. For example, a similarity search might reveal that analogues of this compound are known to inhibit certain enzymes or modulate specific receptors.

Once a list of potential targets is generated, molecular docking and MD simulations can be used to refine the predictions and to understand the molecular basis of the interactions. This integrated computational approach significantly accelerates the process of drug discovery and provides a strong foundation for subsequent experimental validation.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Cyclopentyloxy Propanoic Acid and Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HRMS)

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 3-(cyclopentyloxy)propanoic acid and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful tools that provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are primary techniques used to elucidate the carbon-hydrogen framework of a molecule. For this compound, the proton NMR spectrum would exhibit characteristic signals corresponding to the protons of the cyclopentyl ring, the propanoic acid chain, and the ether linkage. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide definitive evidence for the compound's structure. docbrown.info For instance, the protons on the carbon adjacent to the ether oxygen would appear at a different chemical shift compared to the other cyclopentyl protons. Similarly, the methylene (B1212753) protons of the propanoic acid moiety would show distinct signals.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. This technique can differentiate between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. docbrown.info For propanoic acid derivatives, characteristic fragments may arise from the cleavage of the carboxylic acid group or the cyclopentyl ring. docbrown.infonist.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (ppm) | Signals for cyclopentyl, oxymethylene, and propanoic acid protons. |

| ¹³C NMR | Chemical Shift (ppm) | Resonances for all unique carbon atoms in the molecule. |

| HRMS | Exact Mass | Corresponds to the elemental formula C₈H₁₄O₃. |

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be suitable for the analysis of this compound. The retention time of the compound is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantification and purity determination.

Gas Chromatography (GC):

For volatile carboxylic acids or those that can be derivatized to become volatile, GC is an excellent analytical choice. nsf.gov this compound may require derivatization, such as esterification, to improve its volatility and chromatographic behavior. thepharmajournal.com A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used. nsf.govthepharmajournal.com The retention time in GC is characteristic of the compound, and the peak area provides quantitative information. nsf.gov The NIST WebBook provides Kovats retention index data for related compounds, which can be useful for method development. nist.gov

Interactive Data Table: Chromatographic Parameters for Carboxylic Acid Analysis

| Technique | Column Type | Typical Mobile/Carrier Gas | Detector |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with buffer | UV, MS |

| GC | Capillary (e.g., DB-5ms) | Helium, Hydrogen | FID, MS |

Chiral Analytical Methods for Enantiomeric Purity Determination

Since this compound possesses a chiral center if substituted on the cyclopentyl ring or the propanoic acid chain, methods for determining enantiomeric purity are crucial. Chiral chromatography is the most common approach.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of a chiral compound. The two enantiomers will interact differently with the CSP, leading to different retention times and their separation. The ratio of the peak areas of the two enantiomers provides a measure of the enantiomeric excess (ee).

Chiral Gas Chromatography (GC):

Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate enantiomers. This method is suitable for volatile chiral compounds or those that can be derivatized to become volatile.

Development of Analytical Methods for Biological Matrices (Excluding Biofluid Quantification for Clinical Use)

The analysis of this compound and its derivatives in biological matrices such as cell cultures and tissues is essential for in vitro and preclinical research. mdpi.com This requires the development of robust and sensitive analytical methods.

These methods often involve extensive sample preparation to extract the analyte from the complex biological matrix and remove interfering substances. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. The subsequent analysis is typically performed by LC-MS/MS due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of the analyte in a complex sample. mdpi.com

The development and validation of such methods are critical for obtaining reliable data in studies investigating the biological activities and mechanisms of action of these compounds. mdpi.comnih.gov

Metabolism and Pharmacokinetic Research on 3 Cyclopentyloxy Propanoic Acid Derivatives Excluding Human Clinical Data

In Vitro Metabolic Fate Studies in Hepatic Systems

The initial assessment of a compound's metabolic stability and pathways typically involves in vitro studies using hepatic systems. nih.gov These systems, primarily liver microsomes and hepatocytes, are fundamental tools in drug metabolism research. nih.govnih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes and Phase II UDP-glucuronosyltransferase (UGT) enzymes. nih.gov They are a cost-effective and convenient model for evaluating the initial routes of metabolism, especially oxidation and glucuronidation. nih.govnih.gov

Hepatocytes, or intact liver cells, offer a more comprehensive metabolic picture as they contain a full complement of both Phase I and Phase II enzymes, as well as cofactors and transporters. nih.govnih.gov Cryopreserved hepatocytes from various preclinical species (such as rats, dogs, and monkeys) are commonly used to gain a broader understanding of metabolic pathways and to compare metabolic profiles across species. nih.gov

For a compound like 3-(Cyclopentyloxy)propanoic acid, in vitro studies would involve incubating the compound with liver microsomes or hepatocytes from different species. nih.govnih.govmdpi.com The rate of disappearance of the parent compound over time would be measured to determine its metabolic stability, often expressed as half-life (t½) and intrinsic clearance (CLint). mdpi.com These studies are crucial for predicting the in vivo hepatic clearance of the compound. nih.gov

Illustrative Data Table: Example of In Vitro Metabolic Stability Data This table is a template demonstrating how data for this compound would be presented. The values are for illustrative purposes only.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available |

| Human | Data Not Available | Data Not Available |

Identification and Structural Characterization of Metabolites

Following incubation in hepatic systems, the next critical step is the identification and structural elucidation of the metabolites formed. This process helps to pinpoint the metabolically liable sites on the molecule and to understand the biotransformation pathways.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) is the primary analytical technique used for metabolite profiling. nih.gov This technology allows for the detection and tentative identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov

For this compound, potential metabolic pathways would include both Phase I and Phase II reactions. Given its structure, likely Phase I reactions could involve hydroxylation of the cyclopentyl ring. nih.gov The major anticipated Phase II metabolic pathway for a carboxylic acid-containing compound is glucuronidation, where a glucuronic acid moiety is attached to the carboxylic acid group, forming an acyl glucuronide. nih.govclinpgx.org This process significantly increases the water solubility of the compound, facilitating its excretion. nih.gov

Illustrative Data Table: Potential Metabolites of this compound This table is a template showing potential metabolites. The metabolite structures and names are hypothetical.

| Metabolite ID | Proposed Structure | Proposed Biotransformation | Detected In |

|---|---|---|---|

| M1 | This compound glucuronide | Glucuronidation | Data Not Available |

| M2 | 3-((hydroxy-cyclopentyloxy))propanoic acid | Hydroxylation | Data Not Available |

Elucidation of Enzymes Responsible for Biotransformation (e.g., UGT Isoforms)

Identifying the specific enzymes responsible for a drug candidate's metabolism, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions and understanding interindividual variability in metabolism. creative-bioarray.comnih.gov

For Phase I metabolism, this is typically achieved by incubating the compound with a panel of recombinant human CYP enzymes. nih.govnih.gov For Phase II metabolism, a similar approach using recombinant human UGT enzymes is employed. nih.govclinpgx.orgnih.gov

Given that this compound is a carboxylic acid, glucuronidation is expected to be a major clearance pathway. nih.govclinpgx.org Studies on numerous other carboxylic acid-containing compounds have shown that UGT2B7 is often the primary enzyme responsible for their glucuronidation in humans. nih.govclinpgx.org Other isoforms such as UGT1A3 and UGT1A9 can also contribute. nih.govclinpgx.org Therefore, a reaction phenotyping study for this compound would likely focus on these UGT isoforms to determine their relative contributions to its metabolism. nih.govclinpgx.orgcreative-bioarray.com

Illustrative Data Table: Example of UGT Isoform Contribution This table is a template illustrating how the contribution of different UGT isoforms to the metabolism of this compound would be presented. The values are for illustrative purposes only.

| UGT Isoform | Relative Contribution (%) |

|---|---|

| UGT1A1 | Data Not Available |

| UGT1A3 | Data Not Available |

| UGT1A9 | Data Not Available |

| UGT2B7 | Data Not Available |

Species-Specific Metabolic Differences in Preclinical Models

Significant differences in drug metabolism can exist between preclinical animal models (e.g., rats, dogs, monkeys) and humans. nih.govnih.gov These differences can be both qualitative (different metabolites are formed) and quantitative (the rates of metabolism vary). nih.gov Therefore, it is essential to characterize the metabolism of a compound in the liver preparations of various species to select the most appropriate toxicological species—one that has a metabolic profile most similar to humans.

Comparative in vitro metabolism studies using liver microsomes and hepatocytes from rat, dog, monkey, and human are the standard approach to identify these species-specific differences. nih.govmdpi.com For this compound, such studies would compare the types and amounts of metabolites formed in each species, providing critical information for the extrapolation of animal data to humans. For instance, while one species might predominantly clear the drug through glucuronidation, another might show more extensive oxidative metabolism. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The availability of any compound for extensive research is predicated on efficient and scalable synthetic methods. Future work should focus on developing novel synthetic pathways for 3-(Cyclopentyloxy)propanoic acid that are both high-yielding and cost-effective.

Potential synthetic strategies could include:

Michael Addition: A primary route involves the base-catalyzed Michael addition of cyclopentanol (B49286) to an acrylate (B77674) ester, such as methyl acrylate. This reaction would form the corresponding ester, methyl 3-(cyclopentyloxy)propanoate, which can then be hydrolyzed under basic or acidic conditions to yield the target carboxylic acid. Optimization of catalysts, solvents, and reaction conditions will be crucial for maximizing yield and purity.

Williamson Ether Synthesis: An alternative approach involves the reaction of a cyclopentyl halide with a 3-hydroxypropanoate ester, followed by hydrolysis. This classic ether synthesis method offers flexibility in precursor selection.

Greener Chemistry Approaches: Exploration of enzyme-catalyzed reactions or the use of greener solvents and reagents could lead to more sustainable and environmentally friendly production methods, which are increasingly important in modern chemical synthesis.

Identification of New Biological Targets and Mechanisms of Action

The structural similarity of this compound to endogenous short-chain fatty acids (SCFAs) suggests it may interact with biological pathways regulated by these metabolites. SCFAs are known to exert significant influence on host physiology, primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). mdpi.comfrontiersin.org

Future research should investigate whether this compound can modulate these targets:

GPCR Screening: The compound should be screened against a panel of SCFA-sensitive receptors, particularly GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A. frontiersin.orgfrontiersin.org These receptors are involved in metabolic regulation and immune responses. mdpi.comfrontiersin.org The bulky cyclopentyloxy group may confer unique selectivity or potency compared to natural SCFAs.

HDAC Inhibition Assays: As an HDAC inhibitor, the compound could have potential applications in oncology and inflammatory diseases. Its ability to inhibit various classes of HDAC enzymes should be systematically evaluated.

Prostaglandin (B15479496) Synthesis Pathway: Given that many propanoic acid derivatives, such as ibuprofen, are potent inhibitors of cyclooxygenase (COX) enzymes, it is plausible that this compound could also interact with the prostaglandin synthesis pathway. orientjchem.orgresearchgate.net Investigating its effect on COX-1 and COX-2 is a logical step.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery process, a synergistic approach combining computational modeling and experimental validation is essential.

In Silico Target Prediction: Before extensive lab work, computational tools can predict likely biological targets. nih.govmdpi.com Algorithms like SwissTargetPrediction can generate a list of potential protein targets based on the molecule's 2D structure, guiding subsequent experimental assays. mdpi.com This approach saves time and resources by prioritizing the most probable mechanisms of action.

Molecular Docking and Dynamics: Once potential targets are identified, molecular docking simulations can model the binding interaction between this compound and the protein's active site. nih.govnih.gov These simulations provide insights into the binding affinity and the specific amino acid residues involved, which can inform the design of more potent derivatives.

High-Throughput Screening (HTS): HTS platforms can rapidly screen the compound against large libraries of enzymes and receptors to identify unexpected biological activities, opening up entirely new therapeutic avenues.

Exploration of Functionalized Derivatives for Material Science or Catalysis (Hypothetical)

The unique chemical structure of this compound makes it an intriguing candidate for applications beyond biology.

Polymer Chemistry: The carboxylic acid group is a versatile functional handle in polymer science. numberanalytics.com It can be used as a monomer to create novel polyesters or polyamides. The pendant cyclopentyloxy group would be expected to influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. Functionalized polymers could find applications in coatings, adhesives, or biomedical materials. numberanalytics.commdpi.com

Catalysis: Carboxylic acids can act as ligands that coordinate with metal centers to form catalysts. nih.govprinceton.eduacs.org The cyclopentyloxy moiety could provide specific steric bulk to influence the selectivity of a metal-catalyzed reaction. Furthermore, the entire molecule could serve as a phase-transfer catalyst, with its dual hydrophilic and lipophilic nature.

Design of Probes for Unraveling Complex Biological Pathways

To study the metabolic fate and molecular interactions of this compound within a cell, it can be converted into a chemical probe. This is a powerful strategy in chemical biology to visualize and identify the targets of small molecules in their native environment. nih.govnih.gov

Metabolic Labeling with Bioorthogonal Handles: A "clickable" chemical group, such as a terminal alkyne or an azide, could be synthetically incorporated into the cyclopentyl ring. acs.orgosti.gov Cells would then be fed this modified probe, which would be metabolized and incorporated into cellular components just like the parent compound.

"Click Chemistry" for Visualization and Identification: After metabolic labeling, a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) affinity tag) can be attached to the probe via a highly specific bioorthogonal reaction, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. acs.orgresearchgate.net

Fluorescent tagging would allow for the direct visualization of the probe's subcellular localization using advanced microscopy techniques.

Biotin tagging would enable the affinity purification (pull-down) of proteins that have been modified by or are bound to the probe, followed by identification via mass spectrometry. nih.gov This approach could definitively identify the cellular targets of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Cyclopentyloxy)propanoic acid in laboratory settings?

A common method involves nucleophilic substitution between cyclopentanol and a propanoic acid derivative (e.g., methyl or tert-butyl esters) under basic or catalytic conditions. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used to control stereochemistry and improve E:Z isomer ratios in analogous reactions . Hydrolysis of the ester intermediate (e.g., using trifluoroacetic acid) yields the carboxylic acid. Reaction optimization includes temperature control (e.g., -15°C to room temperature) and solvent selection (e.g., dichloromethane) to minimize side products .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage: Keep containers tightly sealed in a dry, ventilated area away from ignition sources .

- Emergency Measures: Immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure and stereochemistry (e.g., distinguishing E/Z isomers) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress (e.g., using C18 columns with UV detection at 280 nm) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to control E:Z isomer ratios during synthesis?

Stereochemical outcomes depend on:

- Catalyst Choice: DABCO promotes higher E-isomer selectivity in analogous Michael addition reactions .

- Temperature: Lower temperatures (e.g., -15°C) reduce kinetic Z-isomer formation, favoring thermodynamically stable E-isomers .

- Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) may enhance nucleophilicity of cyclopentanol, improving regioselectivity .

Q. What strategies resolve contradictions in reported yields or isomer ratios across studies?

Systematic variables to evaluate include:

- Catalyst Purity: Trace impurities in DABCO or amines can alter reaction pathways .

- Substrate Stoichiometry: Excess cyclopentanol may drive reactions to completion but increase byproduct formation .

- Workup Procedures: Incomplete ester hydrolysis or inadequate purification (e.g., flash chromatography gradients) can skew reported yields .

Q. How is this compound evaluated for biological activity in cellular models?

- Mitochondrial Targeting: Analogous compounds (e.g., 3-(imidazolylthio)propanoic acids) are tested in hypoxia-reperfusion injury models using murine cardiomyocytes to assess cytoprotective effects .

- Enzyme Interactions: Coenzyme A conjugation studies evaluate substrate compatibility with mitochondrial enzymes (e.g., enoyl-CoA hydratase) .

Q. What challenges arise in achieving high stereochemical purity, and how are they addressed?

- Isomer Separation: Preparative HPLC with chiral columns or recrystallization in mixed solvents (e.g., ethyl acetate/hexane) can isolate enantiomers .

- Dynamic Resolution: Enzymatic hydrolysis (e.g., lipases) selectively cleaves one isomer, though substrate specificity must be validated .

Methodological Insights

- Purification: Flash chromatography (e.g., CombiFlash® systems with silica gel columns) using gradients of ethyl acetate/hexane effectively isolates intermediates .

- Scale-Up Considerations: Lab-scale reactions (1–10 mmol) require careful control of exothermic steps (e.g., ester hydrolysis with TFA) to avoid decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.